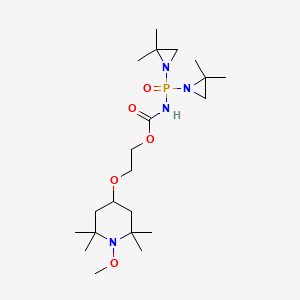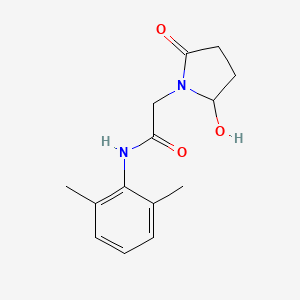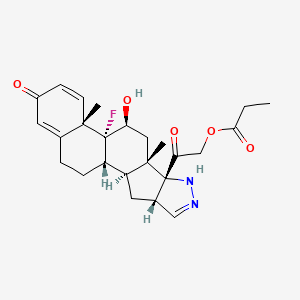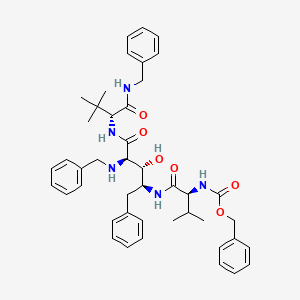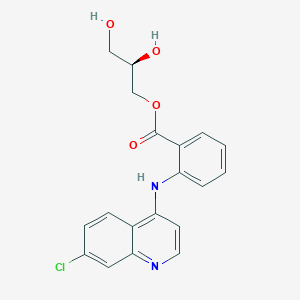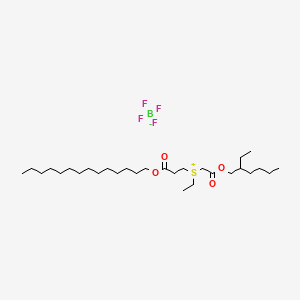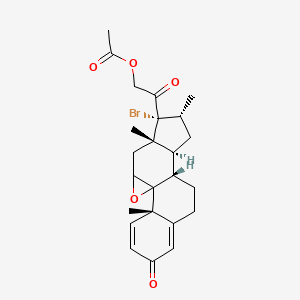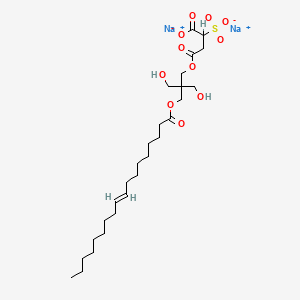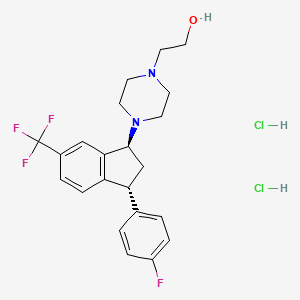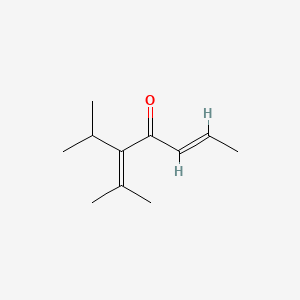
3-Isopropyl-2-methyl-2,5-heptadien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-methyl-2,5-heptadien-4-one is an organic compound with the molecular formula C11H18O It is a ketone characterized by its unique structure, which includes an isopropyl group, a methyl group, and two conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methyl-2,5-heptadien-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the synthesis. The product is then purified through distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-2-methyl-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ketones or alcohols
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-methyl-2,5-heptadien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique aroma and chemical properties.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2-methyl-2,5-heptadien-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The conjugated double bonds may also play a role in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3,5-heptadien-2-one: Similar in structure but differs in the position of the isopropyl group.
2,5-Heptadien-4-one: Lacks the isopropyl and methyl groups, making it less complex.
3-Isopropyl-2-methyl-4-penten-2-one: Similar but with a different arrangement of double bonds.
Uniqueness
3-Isopropyl-2-methyl-2,5-heptadien-4-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential pharmaceutical uses.
Eigenschaften
CAS-Nummer |
74402-67-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(5E)-2-methyl-3-propan-2-ylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-6-7-10(12)11(8(2)3)9(4)5/h6-8H,1-5H3/b7-6+ |
InChI-Schlüssel |
OBKOUVQSHQKPBW-VOTSOKGWSA-N |
Isomerische SMILES |
C/C=C/C(=O)C(=C(C)C)C(C)C |
Kanonische SMILES |
CC=CC(=O)C(=C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



